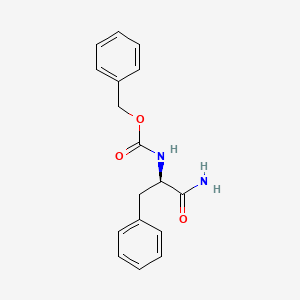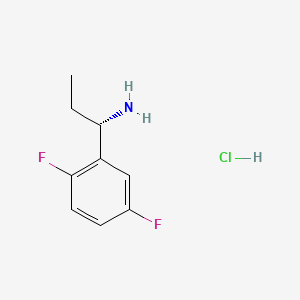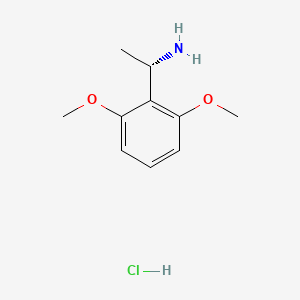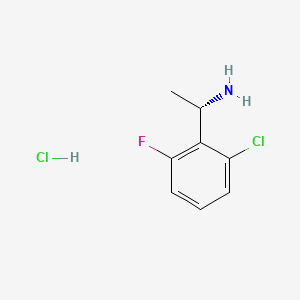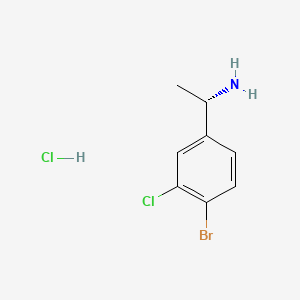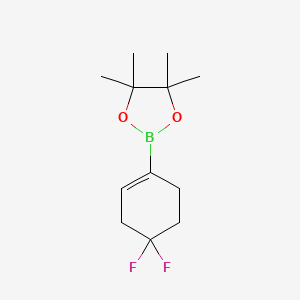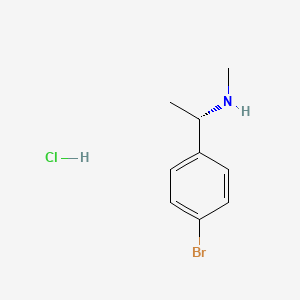
4-Bromo-6-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.06 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of “4-Bromo-6-(trifluoromethoxy)quinoline” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions . The reaction exhibits a broad substrate scope and wide functional-group compatibility .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(trifluoromethoxy)quinoline” is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a quinoline ring . The InChI code for this compound is 1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)16-10 (12,13)14/h1-5H .
Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-6-(trifluoromethoxy)quinoline” are characterized by the process of C-H trifluoromethoxylation . This process involves the reaction of the compound with trifluoromethoxide anion .
Physical And Chemical Properties Analysis
“4-Bromo-6-(trifluoromethoxy)quinoline” is a stable compound under normal conditions . It has a molecular weight of 292.05 g/mol . The compound has a topological polar surface area of 22.1 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Kinase Inhibitors
4-Bromo-6-(trifluoromethoxy)quinoline: is utilized in the synthesis of kinase inhibitors, which are pivotal in the treatment of various cancers . The compound serves as a key intermediate in the construction of the quinoline core, a common feature in many kinase inhibitor drugs. Its unique structure allows for the attachment of various functional groups, enabling the design of inhibitors with specific target selectivity.
Development of Antifungal Agents
Research has indicated the potential of quinoline derivatives, including 4-Bromo-6-(trifluoromethoxy)quinoline , in the development of antifungal agents . These compounds can be modified to target specific fungal enzymes or pathways, providing a pathway for new treatments against fungal infections.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWGBHKEREGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670908 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189105-68-7 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


